molecular formula C14H18O5 B031620 Diethyl 2-(4-methoxyphenyl)malonate CAS No. 23197-67-3

Diethyl 2-(4-methoxyphenyl)malonate

Cat. No. B031620
CAS RN: 23197-67-3
M. Wt: 266.29 g/mol
InChI Key: QXHBIWJHLHGDEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl 2-(4-methoxyphenyl)malonate involves several key steps, including bromination, etherification, and cyclization processes. Chen et al. (2011) prepared Diethyl-2-(2-methoxyphenoxy)malonate by bromination and etherification from malonate, which highlights the intricate steps involved in synthesizing compounds closely related to Diethyl 2-(4-methoxyphenyl)malonate (Chen, 2011).

Molecular Structure Analysis

The conformational features of related compounds have been analyzed in both solid and solution states, providing insight into the diastereotopic characteristics of Diethyl 2-(4-methoxyphenyl)malonate. Saravanan, Muthusubramanian, and Polborn (2005) offer a detailed examination of these features, contributing to our understanding of the molecular structure of Diethyl 2-(4-methoxyphenyl)malonate analogs (Saravanan, Muthusubramanian, & Polborn, 2005).

Chemical Reactions and Properties

Diethyl 2-(4-methoxyphenyl)malonate undergoes various chemical reactions, including amination reactions with alkyl Grignard reagents leading to N-alkylation products. This reactivity demonstrates the compound's role as a versatile intermediate in organic synthesis. Niwa, Takayama, and Shimizu (2002) highlighted its utility in producing N-alkyl-p-anisidines through the oxidative removal of the malonate moiety (Niwa, Takayama, & Shimizu, 2002).

Physical Properties Analysis

The physical properties of Diethyl 2-(4-methoxyphenyl)malonate, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in synthesis. Ilangovan, Venkatesan, and Ganesh Kumar (2013) studied compounds with structural similarities, providing insights into hydrogen bonding and molecular packing, which are essential for understanding the physical properties of Diethyl 2-(4-methoxyphenyl)malonate (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical reagents, stability under different conditions, and potential for further functionalization, are integral to Diethyl 2-(4-methoxyphenyl)malonate's utility in synthesis. The work by Hennessy and Buchwald (2002) on the copper-catalyzed arylation of diethyl malonate provides an example of how such properties are explored to extend the compound's applications in organic synthesis (Hennessy & Buchwald, 2002).

Scientific Research Applications

  • Synthesis of 4-hydroxy-2-quinolinone derivatives : These derivatives are precursors to pyrano alkaloids, synthesized using Diethyl 2-(3'-methyl-I'-oxobut-2'-enyl) malonate 2 (Sekar & Prasad, 1999).

  • Electrophilic amination reagent for Grignard reagents : Diethyl 2-[N-(p-methoxyphenyl)imino]malonate is utilized in this context, yielding N-alkylation products which can be converted into N-alkyl-p-anisidine (Niwa, Takayama, & Shimizu, 2002).

  • Production of N-phthaloylglycinehydroxamic acid and cyclized products : Diethyl (phthalimidoacetyl)malonate reacts with hydroxylamine for this purpose (Bregant & Perina, 1978).

  • Creation of novel synthetic intermediates : 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine is an example, potentially useful in organic synthesis and catalysis (Chen, 2011).

  • Influence on supramolecular architecture : Diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates show regioisomerism, affecting their supramolecular structure through bifurcated intramolecular and intermolecular hydrogen bonding (Ilangovan, Venkatesan, & Kumar, 2013).

  • Synthesis of diethyl 2-(2-chloronicotinoyl)malonate : An important intermediate in small molecule anticancer drugs, synthesized efficiently (Xiong et al., 2018).

  • Antimicrobial activity : Substituted ethyl 2-(quinolin-4-yl)-propanoates, synthesized from anilines and diethyl 2-(ethoxymethylene)malonate, show potent activity against Helicobacter pylori (Khan et al., 2013).

Safety And Hazards

Diethyl 2-(4-methoxyphenyl)malonate is classified as a combustible liquid (Hazard Statement: H227) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

diethyl 2-(4-methoxyphenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHBIWJHLHGDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382865
Record name Diethyl 2-(4-methoxyphenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-methoxyphenyl)malonate

CAS RN

23197-67-3
Record name Diethyl 2-(4-methoxyphenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

27.7 g of ethyl 4-methoxyphenylacetate and 34 ml of diethyl carbonate were dissolved in 150 ml of N,N-dimethylformamide, and the solution was subjected to reflux under heating, while gradually adding 6.5 g of sodium hydride for 1 hour. After further refluxing under heating for 2 hours, the resulting reaction solution was poured into a mixture of ice water and hydrochloric acid, followed by extraction with ethyl acetate. The resulting organic layer was washed with water, and then dried to distill off the solvent. The residue thus obtained was purified by silica gel column chromatography using toluene as an eluant, thereby obtaining 26.7 g of ethyl 2-ethoxycarbonyl-2-(4-methoxyphenyl)acetate in the form of light yellow oil.
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SF Yip, HY Cheung, Z Zhou, FY Kwong - pstorage-acs-6854636.s3 …
Unless otherwise noted, all reagents were purchased from commercial suppliers and used without purification. All α-arylation reactions were performed in Rotaflo®(England) resealable …
W Stadlbauer, ES Badawey, G Hojas, P Roschger… - Molecules, 2001 - mdpi.com
The use of malonates such as diethyl malonates 9, (chlorocarbonyl)ketenes 15 and bis(2,4,6-trichlorophenyl) malonates 18 as reagents for cyclocondensation with 1,3-dinucleophiles to …
Number of citations: 49 www.mdpi.com
XQ Song, XQ Qiang, ZJ Hu, X Lyu, S Tan… - Chemical …, 2023 - pubs.rsc.org
A copper-catalyzed [3+2] annulation of O-acyl ketoximes with 2-aryl malonates for the concise synthesis of 3-aryl-4-pyrrolin-2-ones has been developed. The advantage of this method …
Number of citations: 4 pubs.rsc.org
NA Beare, JF Hartwig - The Journal of organic chemistry, 2002 - ACS Publications
Palladium-catalyzed reactions of aryl bromides and chlorides with two common stabilized carbanions enolates of dialkyl malonates and alkyl cyanoesters are reported. An exploration of …
Number of citations: 302 pubs.acs.org
WF Bailey, KM Lambert, ZD Stempel… - The Journal of …, 2016 - ACS Publications
Anancomeric 5-phenyl-1,3-dioxanes provide a unique opportunity to study factors that control conformation. Whereas one might expect an axial phenyl group at C(5) of 1,3-dioxane to …
Number of citations: 14 pubs.acs.org
J Yang, G Wu, Y He, F Han - Chemical Research in Chinese Universities, 2018 - Springer
A general and efficient coupling of aryl bromides with diethyl malonate is presented. The reaction provided the α-arylated diethyl malonates in moderate to good yields with a low …
Number of citations: 2 link.springer.com
WR KUEHNLING - 1984 - search.proquest.com
The synthesis of anhydro-1-hydroxy-3-oxopyrazolo {1, 2-a} pyrazolium hydroxides by reaction of 1-H pyrazoles with (chlorocarbonyl) phenyl-ketene or malonyldichlorides or by …
Number of citations: 2 search.proquest.com
Y Iwabuchi, R Yamaguchi, T Murakami… - Inorganic …, 2022 - ACS Publications
Hydrogen-bonded organic frameworks (HOFs) based on coordination compounds constitute a developing class of interesting porous materials. Herein, we report on the synthesis, …
Number of citations: 1 pubs.acs.org
Y Yang - 2023 - ir.library.louisville.edu
The fluorine (F) atom has distinctive properties such as the highest electronegativity, small size, low polarizability, and strong C–F bond strength. Not surprisingly, fluorinated organic …
Number of citations: 0 ir.library.louisville.edu
T Garnier, M Danel, V Magné, A Pujol… - The Journal of …, 2018 - ACS Publications
The copper(I)-doped zeolite Cu I –USY proved to be a versatile, efficient, and recyclable catalyst for various Ullmann-type coupling reactions. Easy to prepare and cheap, this catalytic …
Number of citations: 41 pubs.acs.org

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